Cas no 1807222-71-4 (Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate)
Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate
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- Inchi: 1S/C13H14ClNO2/c1-3-17-13(16)6-10-4-5-11(7-14)12(8-15)9(10)2/h4-5H,3,6-7H2,1-2H3
- InChI Key: CAXWFGDBOFIUCL-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(CC(=O)OCC)=C(C)C=1C#N
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- XLogP3: 2.5
- Topological Polar Surface Area: 50.1
Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010014919-1g |
Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate |
1807222-71-4 | 97% | 1g |
1,460.20 USD | 2021-07-05 |
Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate
Research Briefing on Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate (CAS: 1807222-71-4) in Chemical Biology and Pharmaceutical Applications
Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate (CAS: 1807222-71-4) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This ester derivative, characterized by its chloromethyl, cyano, and methyl substituents on the phenylacetate backbone, has shown promising potential as a versatile intermediate in drug discovery and medicinal chemistry applications. Recent studies have focused on its synthetic utility, biological activity, and potential therapeutic applications, making it a subject of growing importance in the field.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate, demonstrating its efficient preparation through a modified Friedel-Crafts acylation followed by esterification. The research team highlighted the compound's stability under various reaction conditions and its compatibility with numerous nucleophilic substitution reactions, making it particularly valuable for the synthesis of more complex pharmaceutical intermediates. The study also noted the compound's favorable physicochemical properties, including good solubility in common organic solvents and moderate lipophilicity, which contribute to its utility in drug development.
In terms of biological activity, recent investigations have revealed that derivatives synthesized from Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate exhibit notable pharmacological properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain analogs demonstrated selective inhibition of protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. The presence of both the chloromethyl and cyano groups appears to be crucial for this activity, suggesting that the parent compound serves as an excellent scaffold for developing targeted kinase inhibitors.
The compound's mechanism of action has been further elucidated through structural biology studies. X-ray crystallography data published in early 2024 revealed that derivatives of Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate can form specific hydrogen bonds with amino acid residues in the ATP-binding pocket of certain kinases. This structural insight has guided the design of more potent and selective analogs, with several candidates currently undergoing preclinical evaluation for potential applications in oncology and autoimmune diseases.
From a drug metabolism perspective, recent pharmacokinetic studies have provided valuable data on Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate and its derivatives. Research conducted in 2023 demonstrated that the ester group undergoes rapid hydrolysis in plasma, while the chloromethyl moiety shows interesting reactivity with biological thiols. These findings have important implications for prodrug design and the development of targeted delivery systems using this chemical scaffold.
Looking forward, the versatility of Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate continues to inspire new research directions. Current investigations are exploring its use in PROTAC (Proteolysis Targeting Chimera) technology, where its structural features may facilitate the development of novel heterobifunctional molecules. Additionally, its potential application in covalent drug discovery is being actively investigated, leveraging the reactivity of its chloromethyl group for selective target engagement.
In conclusion, Ethyl 4-chloromethyl-3-cyano-2-methylphenylacetate (CAS: 1807222-71-4) represents a valuable chemical entity in modern drug discovery. Its unique structural features, synthetic accessibility, and demonstrated biological activity make it a promising starting point for the development of new therapeutic agents. As research progresses, we anticipate seeing more innovative applications of this compound and its derivatives in addressing unmet medical needs across various disease areas.
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